N-(furan-3-ylmethyl)-N'-[(3-methylphenyl)methyl]oxamide
Description
“N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” is an organic compound that features both furan and oxamide functional groups
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N'-[(3-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-3-2-4-12(7-11)8-16-14(18)15(19)17-9-13-5-6-20-10-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAOOTBKQGJZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” typically involves the reaction of furan-3-ylmethylamine with 3-methylbenzyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the reduction of the oxamide group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, “N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds containing furan and oxamide groups are often studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, such compounds are investigated for their potential as drug candidates due to their ability to interact with various biological targets.
Industry
In the industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” would depend on its specific application. Generally, the furan ring can interact with biological targets through π-π stacking interactions, while the oxamide group can form hydrogen bonds with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide
- N-(furan-3-ylmethyl)-N’-[(4-methylphenyl)methyl]oxamide
Uniqueness
“N-(furan-3-ylmethyl)-N’-[(3-methylphenyl)methyl]oxamide” is unique due to the specific positioning of the furan and methylphenyl groups, which can influence its chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
